ACHP

概述

科学研究应用

ACHP 盐酸盐由于其对 IKK-β 的强抑制效应而被广泛用于科学研究。一些关键应用包括:

化学: 研究 NF-κB 信号通路及其在各种化学过程中的作用。

生物学: 研究炎症和免疫反应的分子机制。

医学: 探讨癌症、关节炎和其他炎症性疾病的潜在治疗应用。

作用机制

ACHP 盐酸盐通过选择性抑制 IKK-β(NF-κB 信号通路中的关键激酶)发挥作用。这种抑制阻止了 IκB 的磷酸化和降解,从而阻断了 NF-κB 的激活。 分子靶标包括 IKK-β 和 NF-κB 通路的其他成分,导致促炎基因表达减少 .

生化分析

Biochemical Properties

ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .

Cellular Effects

This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .

Subcellular Localization

Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .

准备方法

合成路线和反应条件

ACHP 盐酸盐的合成涉及多个步骤,从市售起始原料开始。关键步骤包括:

核心结构的形成: 这涉及在受控条件下特定芳香族化合物的反应,以形成 this compound 的核心结构。

官能团修饰: 引入或修饰各种官能团以实现所需的化学性质。

工业生产方法

This compound 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及用于反应监测和控制的自动化系统。 最终产品要经过严格的质量控制,以符合行业标准 .

化学反应分析

反应类型

ACHP 盐酸盐会经历多种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰官能团,改变化合物的活性。

常用试剂和条件

氧化剂: 如过氧化氢或高锰酸钾。

还原剂: 包括硼氢化钠或氢化铝锂。

取代试剂: 如卤素或烷基化剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种官能化化合物 .

相似化合物的比较

类似化合物

BMS-345541: 另一种选择性 IKK-β 抑制剂,具有类似的应用。

TPCA-1: 以其对 IKK-β 的强抑制力和在炎症研究中的应用而闻名。

SC-514: 一种选择性 IKK-β 抑制剂,在研究 NF-κB 通路中具有应用.

ACHP 盐酸盐的独特性

This compound 盐酸盐因其对 IKK-β 的高选择性和效力而脱颖而出,其 IC50 值为 8.5 nM。 这使其成为研究中宝贵的工具,可以精确抑制 NF-κB 通路,而不会产生明显的脱靶效应 .

生物活性

ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.

This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:

- Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .

- Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .

- Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .

Cell Viability Studies

The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:

| Concentration (µM) | A549 Cell Viability (%) | H1299 Cell Viability (%) |

|---|---|---|

| 1 | 95 | 95 |

| 5 | 77 | 79 |

| 10 | 64 | 69 |

| 20 | 47 | 54 |

| 30 | 34 | 44 |

These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .

Study on Multiple Myeloma

A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.

In Vivo Animal Experiments

In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .

属性

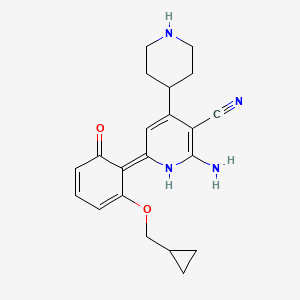

IUPAC Name |

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFBWXIOCLHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025613 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844858-31-6 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ACHP?

A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?

A3: Inhibition of NF-κB by this compound has been shown to:

- Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []

- Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []

- Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]

- Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]

- Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does this compound affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。